molecular formula C16H21NO4S B12720843 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 111711-87-6

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B12720843
CAS No.: 111711-87-6
M. Wt: 323.4 g/mol
InChI Key: OBGKNAPKHCFUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a complex organic compound characterized by the presence of a cyclohexyloxy group, a phenylsulfonyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a cyclohexyloxy-substituted pyrrolidinone with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane or sodium hydroxide in water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone: Unique due to its specific substituents and ring structure.

    Cyclohexyloxy-substituted pyrrolidinones: Similar in structure but may lack the phenylsulfonyl group.

    Phenylsulfonyl-substituted pyrrolidinones: Similar in structure but may lack the cyclohexyloxy group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

111711-87-6

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-cyclohexyloxypyrrolidin-2-one

InChI

InChI=1S/C16H21NO4S/c18-15-11-12-16(21-13-7-3-1-4-8-13)17(15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2

InChI Key

OBGKNAPKHCFUJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.